molecular formula C6H5NO2S B1610500 5-Mercaptopyridine-2-carboxylic acid CAS No. 24242-22-6

5-Mercaptopyridine-2-carboxylic acid

Cat. No. B1610500
CAS RN: 24242-22-6
M. Wt: 155.18 g/mol
InChI Key: CTAJWLMNJKCYMD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

5-Mercaptopyridine-2-carboxylic acid is a solid powder . It is slightly soluble in water and soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .

Scientific Research Applications

Synthesis of Nanocomplexes

  • Scientific Field: Nanotechnology
  • Application Summary: 5-Mercaptopyridine-2-carboxylic acid is used in the synthesis of a light lanthanide nanocomplex of Ce (III). This nanocomplex is synthesized via the layer-by-layer self-assembly (LbL-SA) chemical deposition method .
  • Methods of Application: The synthesized nanolanthanide complex is subjected to a number of analytical measurements to characterize and confirm its structure such as elemental analysis, electron impact mass spectra, FT-IR spectra, and UV–Vis spectra. The morphology and structure of the thin films of the ligand and its Ce (III) nanocomplex were inspected with scanning electron microscopy .
  • Results or Outcomes: The thermal decomposition of the nanocomplex nanothin films was studied and discussed. The thermal decomposition included seven steps .

Surface Modification in Nanotechnology

  • Scientific Field: Nanotechnology
  • Application Summary: Carboxylic acids, like 5-Mercaptopyridine-2-carboxylic acid, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Ligand in Metal Complexes

  • Scientific Field: Inorganic Chemistry
  • Application Summary: 5-Mercaptopyridine-2-carboxylic acid is employed as a ligand in metal complexes .

Safety And Hazards

When handling 5-Mercaptopyridine-2-carboxylic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

5-sulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)5-2-1-4(10)3-7-5/h1-3,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAJWLMNJKCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947066
Record name 5-Sulfanylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercaptopyridine-2-carboxylic acid

CAS RN

24242-22-6
Record name 2-Pyridinecarboxylic acid, 5-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024242226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfanylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Prachayasittikul, O Wongsawatkul… - Molecules, 2010 - mdpi.com
Nicotinic acid, known as vitamin B 3 , is an effective lipid lowering drug and intense cutaneous vasodilator. This study reports the effect of 2-(1-adamantylthio)nicotinic acid (6) and its …
Number of citations: 30 www.mdpi.com

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